molecular formula C22H22FN5O3S2 B2873360 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-32-8

2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2873360
CAS RN: 1105225-32-8
M. Wt: 487.57
InChI Key: QLIZWKOZFCFLNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, an acetyl group, a piperazine ring, a thiadiazole ring, and a phenylacetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenoxy group, for example, is likely to be electron-withdrawing, which could affect the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a fluorine atom could make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a study on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens and displayed promising anticancer activities against certain cancer cell lines through in vitro assays (Mehta et al., 2019).

Biological Activity of Hybrid Molecules

Research on hybrid molecules containing structural elements like 1,3,4-thiadiazole and piperazine showed that some of these compounds possess good to moderate antimicrobial activity against various test microorganisms, as well as displaying antiurease and antilipase activities. This indicates the potential utility of such compounds in developing treatments for infections and other conditions (Başoğlu et al., 2013).

Inhibition of Biological Targets

The insertion of piperazine units into complex molecules has been associated with enhanced inhibitory effects on specific biological targets. For instance, a compound identified as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 exhibited selectivity and potential therapeutic benefits for diseases involving ACAT-1 overexpression, demonstrating the critical role of structural modification in drug design and function (Shibuya et al., 2018).

Synthesis and Evaluation of Antitumor Activity

The synthesis of novel compounds with potential antitumor activity has been a significant area of research. Certain synthesized compounds have shown good antitumor activities, particularly against human esophageal cancer cells, highlighting the importance of chemical synthesis in the discovery of new therapeutic agents (Xin et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as an anticancer agent, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

2-[[5-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S2/c23-16-6-8-18(9-7-16)31-14-20(30)27-10-12-28(13-11-27)21-25-26-22(33-21)32-15-19(29)24-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIZWKOZFCFLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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